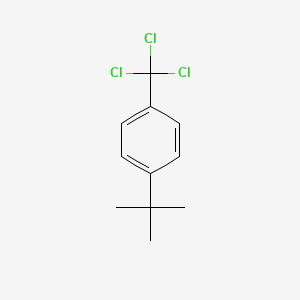
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene is an organic compound with a unique structure that combines a benzene ring with a trichloromethyl group and a tert-butyl group
Preparation Methods
The synthesis of 1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene typically involves the reaction of 1,1-dimethylethylbenzene with trichloromethylating agents under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield dechlorinated products or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to various biochemical and physiological responses, depending on the context of its use
Comparison with Similar Compounds
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:
- 1-(1,1-Dimethylethyl)-4-chlorobenzene
- 1-(1,1-Dimethylethyl)-4-methylbenzene
- 1-(1,1-Dimethylethyl)-4-fluorobenzene
These compounds share structural similarities but differ in their chemical properties and reactivity The presence of different substituents (eg
Properties
Molecular Formula |
C11H13Cl3 |
|---|---|
Molecular Weight |
251.6 g/mol |
IUPAC Name |
1-tert-butyl-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H13Cl3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 |
InChI Key |
DMHZIYQPBZXJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
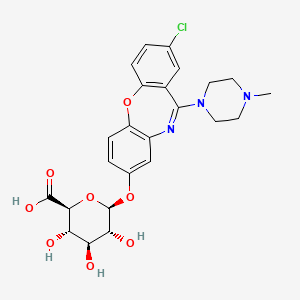
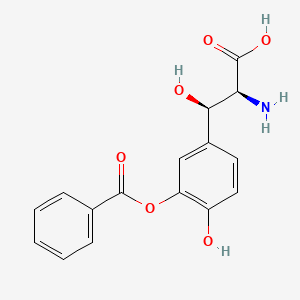
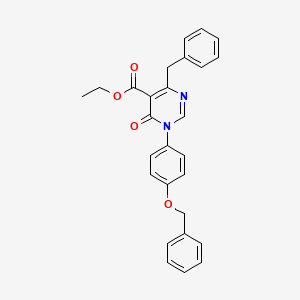

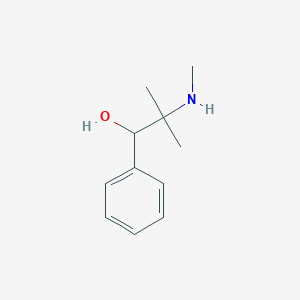
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)



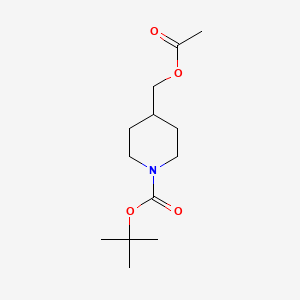
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
